molecular formula C35H68O4 B12647902 Dipentadecyl glutarate CAS No. 26720-15-0

Dipentadecyl glutarate

Cat. No.: B12647902
CAS No.: 26720-15-0
M. Wt: 552.9 g/mol
InChI Key: NPEZJEDWVLVWIP-UHFFFAOYSA-N
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Description

Dipentadecyl glutarate (DEG) is a di-esterified derivative of glutaric acid (glutarate), a C5 dicarboxylic acid. Its structure comprises two pentadecyl (C15) chains esterified to the carboxylic acid groups of glutarate. DEG has garnered attention for its role in immunomodulation, particularly in enhancing CD8+ T cell differentiation and memory T cell (TCM) populations. Studies demonstrate that DEG is rapidly internalized by T cells and hydrolyzed into intracellular glutarate, which modulates metabolic pathways to promote anti-tumor immunity . Compared to exogenous glutarate, DEG exhibits superior efficacy at lower doses, highlighting the importance of esterification for cellular uptake and bioactivity .

Properties

CAS No.

26720-15-0

Molecular Formula

C35H68O4

Molecular Weight

552.9 g/mol

IUPAC Name

dipentadecyl pentanedioate

InChI

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-38-34(36)30-29-31-35(37)39-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

NPEZJEDWVLVWIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentadecyl glutarate can be synthesized through the esterification of glutaric acid with pentadecanol. The reaction typically involves heating glutaric acid and pentadecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Dipentadecyl glutarate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glutaric acid and pentadecanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Glutaric acid and pentadecanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Dipentadecyl glutarate has several scientific research applications:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dipentadecyl glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of glutaric acid and pentadecanol. These metabolites can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutarate and Aliphatic Dicarboxylic Acids

Glutarate is a key monomer in polymer production (e.g., nylon-4,5 and nylon-5,5) and serves as a precursor for 1,5-pentanediol . Compared to other dicarboxylic acids:

  • Succinate (C4): Widely used in polyesters and as an immuno-metabolite. Intracellular levels in T cells are lower than glutarate (~0.6 mM for glutarate vs. undetectable succinate in activated T cells) .
  • Adipate (C6) : Used in nylon-6,6 production. Longer chain length reduces solubility compared to glutarate.
Compound Chain Length Key Applications Intracellular Concentration in T Cells
Glutarate C5 Polymers, immunometabolism 0.6 mM (activated T cells)
Succinate C4 Polyesters, TCA cycle metabolite Not detected
Adipate C6 Nylon-6,6 N/A

Glutarate Esters

Esterification alters solubility, bioavailability, and applications:

  • Didecyl Glutarate: Decyl (C10) chains enhance lipophilicity, making it suitable for industrial lubricants and plasticizers. Market reports emphasize its use in non-biomedical sectors .
  • 1,5-Dibenzyl Glutarate : Benzyl groups improve stability for pharmaceutical applications. Its aromatic structure may slow hydrolysis compared to aliphatic esters .
  • Diethyl Glutarate: Short ethyl chains limit cellular uptake efficiency.
Ester Side Chains Key Applications Bioactivity in T Cells
Dipentadecyl Glutarate C15 Immunomodulation, oncology Enhances TCM populations
Didecyl Glutarate C10 Lubricants, plastics Not reported
1,5-Dibenzyl Glutarate Benzyl Pharmaceuticals Not reported
Diethyl Glutarate Ethyl Solvents, intermediates No effect

Production Methods

  • Glutarate : Microbial production via engineered Corynebacterium glutamicum achieves titers of 25 g/L (yield: 0.17 g/g glucose) . Chemical synthesis (e.g., nitric acid oxidation) is cost-intensive and environmentally taxing .
  • DEG : Requires esterification of glutarate. Bio-based glutarate from fermentation could reduce reliance on chemical precursors .
Method Yield/Productivity Environmental Impact
Microbial Glutarate 25 g/L, 0.32 g/L/h Low
Chemical Glutarate High purity High (toxic byproducts)
DEG Synthesis Dependent on glutarate Moderate (esterification steps)

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